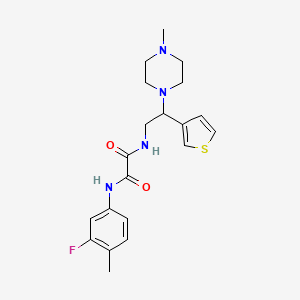
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H25FN4O2S and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Research has demonstrated that compounds containing elements similar to N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can be synthesized and have various biological activities. For instance, Başoğlu et al. (2013) explored the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, revealing antimicrobial, antilipase, and antiurease activities in some of the compounds (Başoğlu et al., 2013).
Antimicrobial Activities
Yolal et al. (2012) investigated the synthesis of eperezolid-like molecules, noting high anti-Mycobacterium smegmatis activity in the resulting compounds, suggesting potential in antimicrobial applications (Yolal et al., 2012).
Behavioral and Pharmacological Profile
A study by Vanover et al. (2006) examined the pharmacological properties of a compound structurally similar to N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, revealing its potential as an antipsychotic agent due to its activity at serotonin receptors (Vanover et al., 2006).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
Piccoli et al. (2012) explored the effects of a compound with a structure bearing resemblance to N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide in the context of orexin-1 receptor mechanisms, finding implications for the treatment of binge eating and possibly other eating disorders (Piccoli et al., 2012).
Sigma Ligands and Binding Sites
Perregaard et al. (1995) synthesized a series of compounds, including ones structurally similar to the subject compound, demonstrating high affinity for sigma 1 and sigma 2 binding sites. This has implications for the development of anxiolytic agents (Perregaard et al., 1995).
Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) developed a neurokinin-1 receptor antagonist with similarities to the subject compound, demonstrating potential for clinical administration in emesis and depression (Harrison et al., 2001).
Anticancer Applications
Riadi et al. (2021) synthesized a compound bearing resemblance to the subject compound and evaluated its potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating its efficacy as an anti-cancer agent (Riadi et al., 2021).
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2S/c1-14-3-4-16(11-17(14)21)23-20(27)19(26)22-12-18(15-5-10-28-13-15)25-8-6-24(2)7-9-25/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPYRKSHAQZCAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

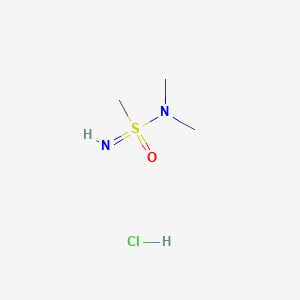
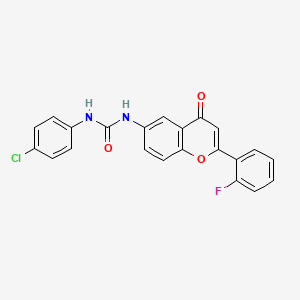
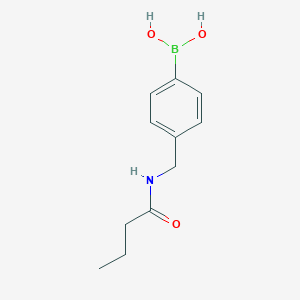
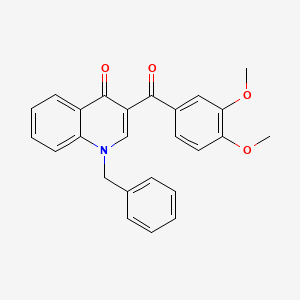
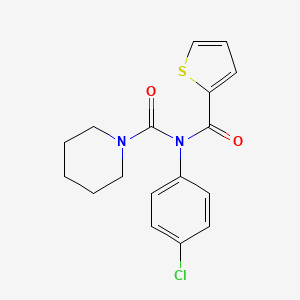
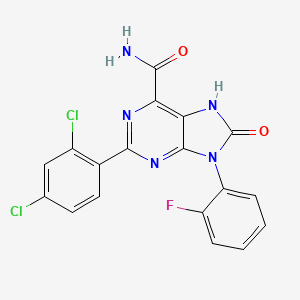
![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)
![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)

![N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2374662.png)
ammoniumolate](/img/structure/B2374663.png)
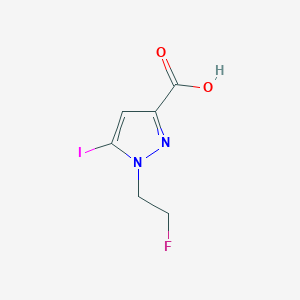

![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)